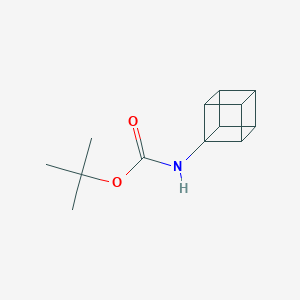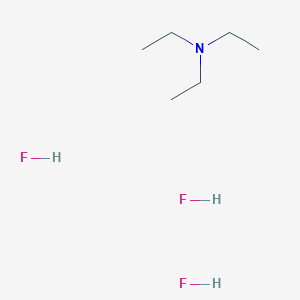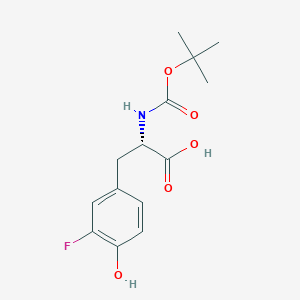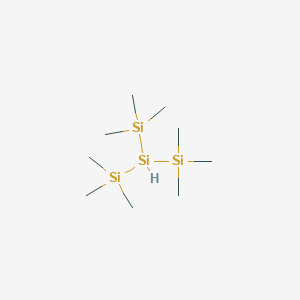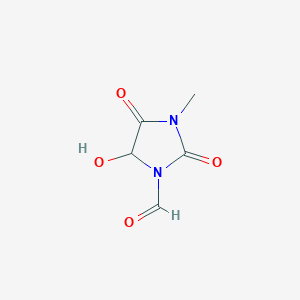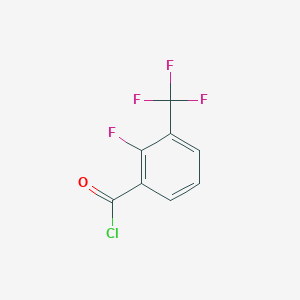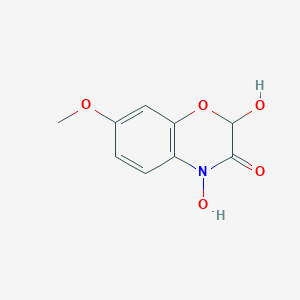![molecular formula C11H8N2O4 B043996 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 123296-53-7](/img/structure/B43996.png)
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, commonly known as NQO1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NQO1 has been found to possess several unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
NQO1 has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role as a biomarker for cancer. NQO1 is overexpressed in many types of cancer cells, and its expression levels have been shown to correlate with the aggressiveness of the cancer. NQO1 has also been studied for its potential role in oxidative stress and aging, as well as its ability to modulate the activity of various enzymes and proteins.
Wirkmechanismus
NQO1 exerts its effects by modulating the activity of various enzymes and proteins. It has been shown to interact with several key proteins involved in cell signaling and metabolism, including p53 and Nrf2. NQO1 has also been shown to play a role in the regulation of reactive oxygen species (ROS) and the maintenance of cellular redox balance.
Biochemische Und Physiologische Effekte
NQO1 has been found to possess several biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including those involved in cell signaling and metabolism. NQO1 has also been shown to play a role in the regulation of ROS and the maintenance of cellular redox balance. Additionally, NQO1 has been found to possess anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NQO1 is its ability to modulate the activity of various enzymes and proteins, making it a valuable tool in many areas of scientific research. However, the synthesis of NQO1 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the use of NQO1 in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for further research on NQO1. One area of interest is the development of new synthetic methods for the production of NQO1. Additionally, further studies are needed to fully understand the mechanism of action of NQO1 and its potential applications in various fields of study. Other future directions include the development of new NQO1-based therapies for cancer and other diseases, as well as the investigation of the potential role of NQO1 in aging and oxidative stress.
Eigenschaften
CAS-Nummer |
123296-53-7 |
|---|---|
Produktname |
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione |
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2 |
InChI-Schlüssel |
DBPJZWZANHRJTK-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Kanonische SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Synonyme |
4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

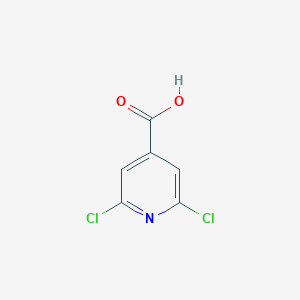
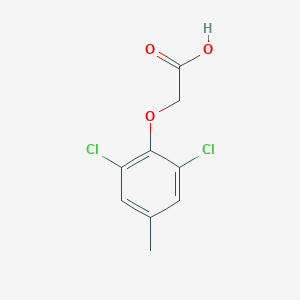
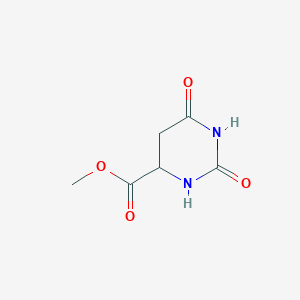
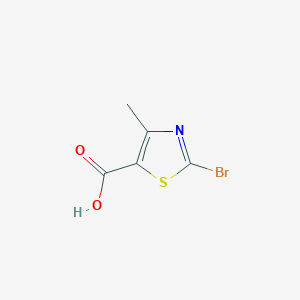
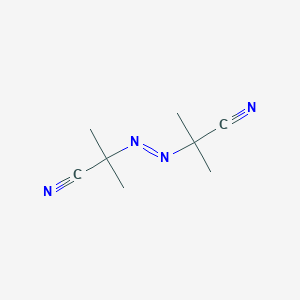
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
